molecular formula C14H23NO2 B13816362 Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- CAS No. 28673-66-7

Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)-

Cat. No.: B13816362
CAS No.: 28673-66-7
M. Wt: 237.34 g/mol
InChI Key: YESHEVGHJYMBED-UHFFFAOYSA-N
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Description

Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- is a compound with significant scientific interest due to its unique chemical structure and properties This compound is a derivative of acetohydroxamic acid, which is known for its ability to inhibit the enzyme urease

Preparation Methods

The synthesis of acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- involves several steps. One common method includes the reaction of hydroxylamine with ethyl acetate to form acetohydroxamic acid. This intermediate is then reacted with 4-cyclohexyl-1-cyclohexene under specific conditions to yield the desired compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction .

Chemical Reactions Analysis

Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- involves the inhibition of the enzyme urease. This enzyme is responsible for the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, the compound prevents the formation of ammonia, which can lead to a decrease in pH and the inhibition of bacterial growth. This mechanism is particularly useful in the treatment of urinary tract infections caused by urea-splitting bacteria .

Comparison with Similar Compounds

Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- can be compared with other similar compounds such as:

    Acetohydroxamic acid: The parent compound, known for its urease inhibitory properties.

    Salicylhydroxamic acid: Another hydroxamic acid derivative with similar enzyme inhibitory properties.

    N-Hydroxyacetamide: A simpler hydroxamic acid derivative with fewer functional groups.

The uniqueness of acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- lies in its complex structure, which includes both cyclohexyl and cyclohexenyl groups.

Properties

CAS No.

28673-66-7

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

2-(4-cyclohexylcyclohexen-1-yl)-N-hydroxyacetamide

InChI

InChI=1S/C14H23NO2/c16-14(15-17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6,12-13,17H,1-5,7-10H2,(H,15,16)

InChI Key

YESHEVGHJYMBED-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCC(=CC2)CC(=O)NO

Origin of Product

United States

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